5-(4-chlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a benzoxazole moiety, and substituted phenyl groups, which contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzoxazole ring through cyclization reactions, followed by the introduction of the furan ring and the chlorophenyl and fluorophenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of new compounds.
Scientific Research Applications
5-(4-chlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its benzoxazole and furan rings, along with the specific substitution pattern, contribute to its versatility and potential for diverse applications.
Properties
Molecular Formula |
C24H14ClFN2O3 |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H14ClFN2O3/c25-16-6-4-14(5-7-16)20-10-11-22(30-20)23(29)27-18-8-9-21-19(13-18)28-24(31-21)15-2-1-3-17(26)12-15/h1-13H,(H,27,29) |
InChI Key |
KAWGHKFFXVELQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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